molecular formula C10H16N4 B12982189 (S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine

(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine

Cat. No.: B12982189
M. Wt: 192.26 g/mol
InChI Key: WGDGZDHGXHEFBC-MRVPVSSYSA-N
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Description

(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a piperidine ring fused to a pyrrolo[1,2-b]pyrazole moiety. The presence of multiple nitrogen atoms within its structure makes it an interesting candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine typically involves multi-step organic reactions One common approach includes the cyclization of pyrrole and pyrazine derivativesThe final step involves the formation of the spirocyclic structure under controlled conditions, such as the use of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5’,6’-Dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazol]-5’-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

(5S)-spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-5-amine

InChI

InChI=1S/C10H16N4/c11-8-7-14-9(1-4-13-14)10(8)2-5-12-6-3-10/h1,4,8,12H,2-3,5-7,11H2/t8-/m1/s1

InChI Key

WGDGZDHGXHEFBC-MRVPVSSYSA-N

Isomeric SMILES

C1CNCCC12[C@@H](CN3C2=CC=N3)N

Canonical SMILES

C1CNCCC12C(CN3C2=CC=N3)N

Origin of Product

United States

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